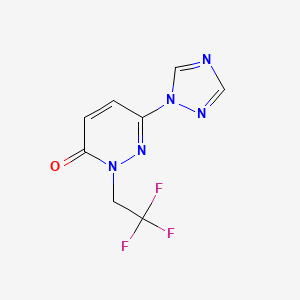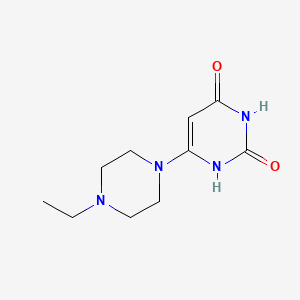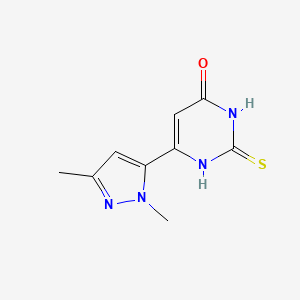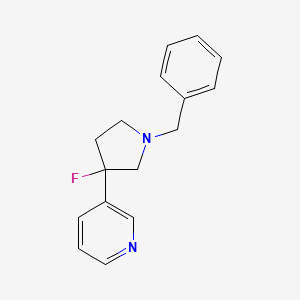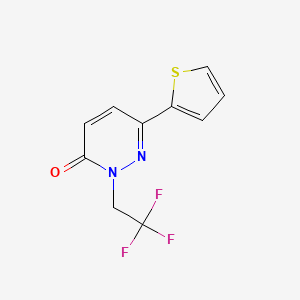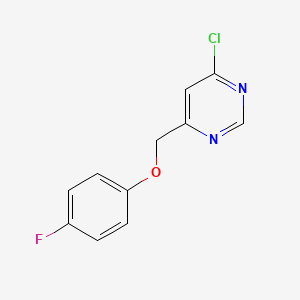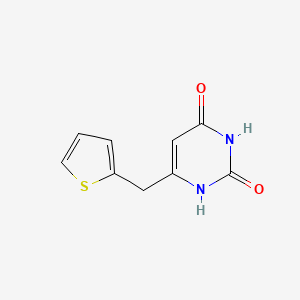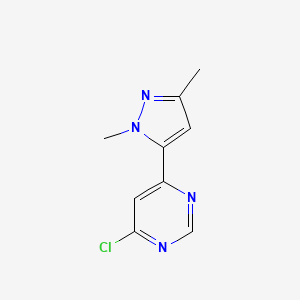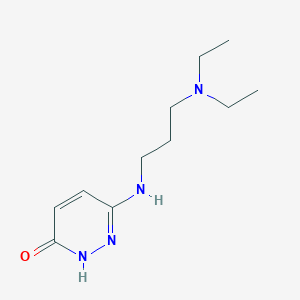
6-((3-(二乙氨基)丙基)氨基)吡啶并-3-醇
描述
科学研究应用
除草剂的开发
- 已发现包括与 6-((3-(二乙氨基)丙基)氨基)吡啶并-3-醇 相似的衍生物在内的吡啶酮化合物可抑制植物中的光合作用,从而导致其植物毒性。这一特性使它们成为除草剂开发的潜在候选者 (Hilton 等人,1969).
药物研究
- 已合成与 6-((3-(二乙氨基)丙基)氨基)吡啶并-3-醇 结构相关的化合物,并研究了它们在治疗心血管疾病中的潜力。一些衍生物表现出血管扩张剂和 β 受体拮抗剂的联合特性,这在高血压管理中可能是有益的 (Slater 等人,1988).
- 在肿瘤学领域,已合成并评估了某些吡啶酮衍生物的抗肿瘤活性。这些化合物可能充当有丝分裂抑制剂,并可能为癌症治疗提供新的途径 (Temple 等人,1987).
分子生物学
- 已探索了吡啶酮衍生物在增强 Py-Im 发夹多酰胺的细胞摄取中的作用。这些多酰胺是 DNA 结合寡聚体,可以破坏蛋白质-DNA 相互作用,可能对基因表达调控有用 (Meier 等人,2012).
抗菌活性
- 对吡啶酮衍生物的研究也表明它们作为抗菌剂的潜力。对这些化合物的探索可能会导致开发新的抗菌和抗真菌药物 (Bhuiyan 等人,2006).
作用机制
Target of Action
Pyridazine derivatives, which are structurally similar to the compound , have been shown to interact with a range of biological targets, resulting in various physiological effects .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, some pyridazine derivatives have been shown to have anti-proliferative activity against human tumor cell lines .
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways depending on their specific targets. For instance, they can influence pathways related to cell proliferation in the case of anticancer activity .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anti-proliferative activity, it could result in the inhibition of tumor cell growth .
生化分析
Biochemical Properties
6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target biomolecules, thereby modulating their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .
Cellular Effects
The effects of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol over time are crucial factors in its biochemical applications. In laboratory settings, the compound has been shown to maintain its stability under specific conditions, ensuring consistent results in experiments. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have indicated that the compound can have lasting effects on cellular function, with some changes persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound can enhance certain cellular functions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, leading to cellular damage and dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in energy production, biosynthesis, and degradation processes, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its concentration in specific regions can modulate the activity of target biomolecules .
Subcellular Localization
The subcellular localization of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. For instance, localization to the nucleus can enhance its impact on gene expression, while localization to the mitochondria can influence energy production and apoptosis .
属性
IUPAC Name |
3-[3-(diethylamino)propylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-15(4-2)9-5-8-12-10-6-7-11(16)14-13-10/h6-7H,3-5,8-9H2,1-2H3,(H,12,13)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWFOMVTXPXNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)
